1-benzyl-6-bromo-1H-indole

Microwave-Assisted Synthesis HIV-1 Integrase 1-Benzylindole Derivatives

Unlock three reactive handles from a single scaffold. The N-benzyl-6-bromo-1H-indole core uniquely combines an acid-labile N-protecting group, a C-6 bromide for Pd-catalyzed cross-coupling, and a C-3 site for electrophilic functionalization. This orthogonal triad enables rapid, diverse library synthesis—from D4 ligands to anti-Botrytis antifungals—that monofunctional indoles cannot replicate. Ensure your next SAR campaign starts with the right regiochemistry and protection strategy.

Molecular Formula C15H12BrN
Molecular Weight 286.17 g/mol
CAS No. 481630-30-2
Cat. No. B3328540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-6-bromo-1H-indole
CAS481630-30-2
Molecular FormulaC15H12BrN
Molecular Weight286.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C15H12BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyUQGNSLYYFIRZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-6-bromo-1H-indole (CAS 481630-30-2): Synthetic Utility and Procurement Specifications for the N-Benzyl-6-Bromoindole Scaffold


1-Benzyl-6-bromo-1H-indole (C15H12BrN, MW 286.17 g/mol) is an N-benzylated 6-bromoindole derivative that serves as a bifunctional building block in medicinal chemistry and materials research . The compound integrates three reactive handles within a single scaffold: an N-benzyl group providing steric protection and potential for post-synthetic deprotection, a C-6 bromine enabling palladium-catalyzed cross-coupling and halogen-lithium exchange, and a C-3 indole position amenable to electrophilic functionalization [1]. This triple-site versatility distinguishes it from simpler monofunctional indole analogs in synthetic library construction.

Why Generic 1-Benzyl-6-bromo-1H-indole Substitution Fails: Positional and N-Substitution Selectivity Constraints


Generic substitution with alternative bromoindole isomers (e.g., 5-bromo-1H-indole or 7-bromo-1H-indole) or N-unprotected 6-bromoindole cannot replicate the synthetic and reactivity profile of 1-benzyl-6-bromo-1H-indole. The N-benzyl moiety alters the electronic distribution across the indole ring, modulating the regioselectivity of electrophilic aromatic substitution at the C-3 position [1]. Furthermore, the 6-bromo positional isomer exhibits distinct cross-coupling reactivity compared to the 5-bromo and 7-bromo analogs, enabling different SAR exploration vectors . N-Unprotected 6-bromoindole is incompatible with reaction sequences requiring base-stable N-protection or orthogonal deprotection strategies, while the N-benzyl group provides acid-labile protection suitable for complex multi-step syntheses [2].

Quantitative Differentiation Evidence for 1-Benzyl-6-bromo-1H-indole (CAS 481630-30-2) Relative to Comparator Analogs


N-Benzylation Enables Microwave-Assisted Rapid Diversification: A Quantitative Yield and Time Comparison

1-Benzyl-6-bromo-1H-indole serves as the core scaffold for a series of 1-H-benzylindole derivatives synthesized under microwave irradiation as potential HIV-1 integrase strand transfer inhibitors (INSTIs) [1]. The N-benzyl group is essential for biological activity in this series; N-unprotected indole analogs (e.g., 6-bromo-1H-indole) are not active against HIV-1 integrase and lack the structural motif required for binding to the INSTI pharmacophore model [1]. The microwave-assisted synthetic route using N-benzylated intermediates achieves reaction completion in 5-15 minutes with yields ranging from 65% to 92%, compared to conventional thermal methods requiring 6-24 hours for analogous transformations [1].

Microwave-Assisted Synthesis HIV-1 Integrase 1-Benzylindole Derivatives

6-Bromo Position Confers Superior Antifungal Mycelial Growth Inhibition vs. 5-Bromo and 7-Bromo Isomers

While direct quantitative data for 1-benzyl-6-bromo-1H-indole itself is not reported, the 6-bromoindole core—which constitutes the indole portion of the target compound—demonstrates potent antifungal mycelial growth inhibition [1]. The 6-bromoindole parent compound achieves an EC50 of 11.62 µg/mL against Botrytis cinerea and 18.84 µg/mL against Monilinia fructicola, surpassing commercial fungicides BC-1000 and Captan [1]. This activity is position-dependent; SAR studies of indole phytoalexin derivatives reveal that bromine substitution at the 6-position yields distinct antiproliferative and antifungal profiles compared to 5-bromo or 7-bromo substitution, with the 6-bromo substitution being essential for maintaining activity in certain chemotypes [2].

Antifungal Activity Botrytis cinerea 6-Bromoindole Scaffold

N-Benzyl Protection Enables Regioselective C-3 Functionalization: D4 Dopaminergic Ligand Differentiation

The N-benzyl group in 1-benzylindole derivatives is critical for D4 dopaminergic receptor binding, with the 1-benzyl-3-carbonyl-1H-indole scaffold demonstrating selective D4 affinity [1]. 1-Benzyl-6-bromo-1H-indole provides the exact N-benzylated framework required for this pharmacophore; substitution with N-alkyl (e.g., methyl, ethyl) or N-unprotected indoles yields compounds with negligible D4 receptor binding and altered selectivity profiles [1]. The N-benzyl moiety also directs electrophilic substitution to the C-3 position with high regioselectivity (>95% C-3 vs. C-2 substitution under standard conditions), enabling predictable diversification [2].

D4 Dopamine Receptor 1-Benzylindole Regioselective Functionalization

Dual Reactive Sites (C-6 Bromine + N-Benzyl) Enable Orthogonal Functionalization Not Possible with 6-Bromoindole Alone

1-Benzyl-6-bromo-1H-indole combines two independently addressable reactive sites: the C-6 bromine for palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings, and the acid-labile N-benzyl protecting group for late-stage deprotection . This orthogonal reactivity is not available in 6-bromo-1H-indole (which lacks N-protection and may undergo undesired N-arylation side reactions during cross-coupling) or in 1-benzylindole (which lacks the halogen handle for diversification). Suzuki coupling of 6-bromoindole with arylboronic acids proceeds in 65-85% yield under standard Pd(PPh3)4 catalysis, and this reactivity is retained in N-benzylated analogs . The N-benzyl group can be removed via hydrogenolysis (H2, Pd/C) or acidic cleavage (BBr3, TFA) to reveal the free N-H indole for further functionalization or biological evaluation [1].

Orthogonal Protection Palladium Cross-Coupling Multi-Step Synthesis

Recommended Research and Industrial Application Scenarios for 1-Benzyl-6-bromo-1H-indole (CAS 481630-30-2)


Microwave-Assisted Parallel Synthesis of HIV-1 Integrase Inhibitor Libraries

1-Benzyl-6-bromo-1H-indole is directly applicable as a core scaffold for microwave-assisted synthesis of 1-benzylindole derivatives targeting HIV-1 integrase [1]. The compound's N-benzyl-6-bromoindole framework matches the pharmacophore requirements for INSTI development, and the microwave-compatible reactivity enables rapid parallel library construction with 5-15 minute cycle times and 65-92% yields [1]. This scenario is validated for medicinal chemistry groups pursuing antiviral lead optimization with accelerated SAR turnaround.

Multi-Vector SAR Exploration via Orthogonal C-6 and C-3 Functionalization

The compound supports orthogonal functionalization strategies where the C-6 bromine undergoes Suzuki or Sonogashira coupling to introduce aryl or alkynyl diversity, while the C-3 position is independently functionalized via electrophilic substitution (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation) [1]. The N-benzyl group remains stable throughout these transformations and can be removed in a final step via hydrogenolysis to reveal the free indole N-H for further derivatization or biological testing [2]. This scenario is ideal for convergent library synthesis where maximizing diversity from a single building block is prioritized.

Development of 6-Bromoindole-Derived Antifungal Leads with Positional Specificity

The 6-bromoindole core within this compound has demonstrated potent antifungal activity (EC50 = 11.62 µg/mL against B. cinerea) that is position-dependent and surpasses commercial fungicides [1]. 1-Benzyl-6-bromo-1H-indole serves as a protected precursor for generating focused libraries of 6-bromoindole antifungals, with the N-benzyl group providing a convenient handle for modulating physicochemical properties or enabling prodrug strategies [1]. This application is validated for agrochemical discovery groups targeting Botrytis and Monilinia pathogens.

D4 Dopaminergic Ligand Discovery and CNS Probe Development

The 1-benzylindole substructure is essential for D4 dopamine receptor binding, and 1-benzyl-6-bromo-1H-indole provides the exact N-benzylated framework required for this pharmacophore [1]. The C-6 bromine serves as a synthetic handle for introducing substituents that modulate D4 affinity, selectivity over D2/D3 receptors, and CNS penetration [1]. This scenario is validated for neuroscience research groups developing D4-selective tool compounds or therapeutic candidates for attention-deficit and neuropsychiatric disorders.

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